molecular formula C18H19ClFN3O B5370439 N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Katalognummer B5370439
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: GAHMEXRSUCJKFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been implicated in several neurological disorders.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide involves the inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The increase in GABA levels by this compound leads to a decrease in neuronal excitability, which has been shown to have beneficial effects in several animal models of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and subsequent increase in GABA levels in the brain. This increase in GABA levels has been shown to have beneficial effects in several animal models of neurological disorders, including epilepsy, anxiety, depression, and addiction. In addition, this compound has been shown to have minimal toxicity and side effects, making it a potentially safe and effective therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide for lab experiments is its high purity and yield in synthesis, which makes it suitable for use in scientific research. In addition, this compound has been extensively studied in animal models of neurological disorders, and has shown promising results in reducing symptoms of these disorders. However, one limitation of this compound is its lack of specificity for GABA aminotransferase, which may limit its therapeutic potential in certain neurological disorders.

Zukünftige Richtungen

There are several future directions for the study of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One potential area of research is the development of more specific inhibitors of GABA aminotransferase, which may have greater therapeutic potential than this compound. In addition, the potential therapeutic applications of this compound in other neurological disorders, such as schizophrenia and Alzheimer's disease, should be further explored. Finally, the safety and efficacy of this compound in human clinical trials should be investigated to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde to form 4-(4-fluorobenzyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarbohydrazide. This intermediate is then reacted with piperazine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in several neurological disorders. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels in the brain, which has been shown to have beneficial effects in several animal models of neurological disorders. This compound has been studied in animal models of epilepsy, anxiety, depression, and addiction, and has shown promising results in reducing symptoms of these disorders.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-15-3-7-17(8-4-15)21-18(24)23-11-9-22(10-12-23)13-14-1-5-16(20)6-2-14/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHMEXRSUCJKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.